molecular formula C10H8FNS B15090560 4-(3-Fluorophenyl)thiophen-2-amine CAS No. 1392042-84-0

4-(3-Fluorophenyl)thiophen-2-amine

Cat. No.: B15090560
CAS No.: 1392042-84-0
M. Wt: 193.24 g/mol
InChI Key: LPUANRGHDPYEIV-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)thiophen-2-amine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The presence of a fluorophenyl group at the 4-position of the thiophene ring adds unique chemical properties to this compound. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)thiophen-2-amine can be achieved through various methods. One common approach involves the condensation reaction of 3-fluoroaniline with thiophene-2-carboxaldehyde under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine .

Industrial Production Methods: Industrial production of thiophene derivatives often involves multi-step processes that include the preparation of key intermediates followed by their functionalization. The use of microwave irradiation and catalytic systems can enhance the efficiency and yield of these reactions .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)thiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

4-(3-Fluorophenyl)thiophen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)thiophen-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes. The thiophene ring system can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 4-(3-Fluorophenyl)thiophen-2-amine is unique due to the specific positioning of the fluorophenyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, binding affinity, and overall performance in various applications .

Properties

CAS No.

1392042-84-0

Molecular Formula

C10H8FNS

Molecular Weight

193.24 g/mol

IUPAC Name

4-(3-fluorophenyl)thiophen-2-amine

InChI

InChI=1S/C10H8FNS/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-6H,12H2

InChI Key

LPUANRGHDPYEIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC(=C2)N

Origin of Product

United States

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